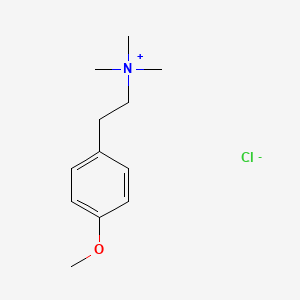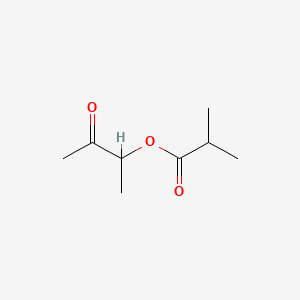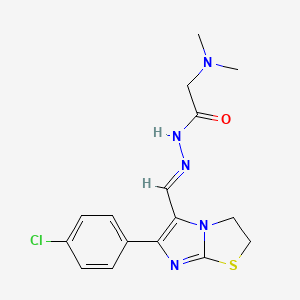
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- is an organic compound that belongs to the class of phenoxyacrylate esters. This compound is characterized by the presence of a cyclopentyl ester group attached to the 3-position of the 2-propenoic acid moiety, with a 2,4-dichlorophenoxy substituent at the 3-position. The (E)-configuration indicates the trans arrangement of the substituents around the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- typically involves the esterification of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)- with cyclopentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent and high yield of the desired ester. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and selectivity of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-methylpropyl ester, (E)-
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, ethyl ester, (E)-
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, methyl ester, (E)-
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- is unique due to the presence of the cyclopentyl ester group, which can impart distinct chemical and physical properties
Propiedades
Número CAS |
53548-40-6 |
|---|---|
Fórmula molecular |
C14H14Cl2O3 |
Peso molecular |
301.2 g/mol |
Nombre IUPAC |
cyclopentyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C14H14Cl2O3/c15-10-5-6-13(12(16)9-10)18-8-7-14(17)19-11-3-1-2-4-11/h5-9,11H,1-4H2/b8-7+ |
Clave InChI |
LCMFUFZRXOSPGP-BQYQJAHWSA-N |
SMILES isomérico |
C1CCC(C1)OC(=O)/C=C/OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1CCC(C1)OC(=O)C=COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















